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Compound of Interest

Compound Name: C11H21IN202

Cat. No.: B12631338

Disclaimer: The following technical guide is based on a comprehensive search for the chemical
compound with the molecular formula C11H21IN202. Despite extensive efforts utilizing
established chemical databases and scientific literature repositories, no compound with this
exact formula has been identified. The information presented herein is a theoretical exploration
based on the constituent elements and is intended to serve as a foundational framework
should such a compound be synthesized or identified in the future. All data, protocols, and
pathways are predictive and require experimental validation.

Introduction and Putative Identification

The molecular formula C11H21IN202 suggests a moderately complex organic molecule
containing carbon, hydrogen, iodine, nitrogen, and oxygen. The presence of iodine, a halogen
not commonly found in simple organic molecules, hints at a potentially targeted synthesis for
specific functional purposes, such as a tracer in imaging studies or a key component in a
pharmacologically active agent. The nitrogen and oxygen atoms suggest the potential for
amide, amine, hydroxyl, or ether functionalities, contributing to the compound's polarity and
potential for hydrogen bonding.

Based on the molecular formula, a possible candidate structure is an iodinated amino acid
derivative or a related nitrogen-containing heterocyclic compound. For the purpose of this
guide, we will hypothesize a potential structure to facilitate a theoretical discussion of its
properties and potential applications. This hypothetical structure is purely for illustrative
purposes and is not based on any existing data.
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Hypothetical Structure: 4-amino-3-iodo-N,N-dipropylpentanamide

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for a hypothetical C11H21IN202

compound is presented below. These values are computational estimates and would require

experimental verification.

Property Predicted Value Notes
Calculated based on the
Molecular Weight 354.20 g/mol atomic weights of the
constituent elements.
] ] Estimated based on similar
Melting Point 120-135 °C o ]
iodinated organic compounds.
High boiling point expected
Boiling Point > 400 °C (decomposes) due to polarity and molecular
weight.
Sparingly soluble in water; The presence of polar
- Soluble in polar organic functional groups and a larger
Solubility )
solvents (e.g., DMSO, DMF, carbon backbone suggests this
Ethanol) solubility profile.
) ) Estimated values for the
Amine group: ~9.5; Amide ] ) )
pKa primary amine and amide
group: Neutral ] -
functionalities.
Predicted octanol-water
LogP 25-35 partition coefficient, suggesting

moderate lipophilicity.

Hypothetical Synthesis and Experimental Protocols

The synthesis of the putative compound 4-amino-3-iodo-N,N-dipropylpentanamide could

theoretically be achieved through a multi-step process. A detailed, albeit theoretical,

experimental protocol is provided below.
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Synthetic Scheme:
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Caption: Hypothetical synthetic workflow for C11H21IN202.

Detailed Experimental Protocol:

o Amine Protection: To a solution of 4-aminopentanoic acid (1 eq.) in a 1:1 mixture of dioxane

and water, add sodium bicarbonate (2.5 eq.). Cool the mixture to 0 °C and add di-tert-butyl

dicarbonate (Boc anhydride, 1.1 eq.) portion-wise. Stir the reaction at room temperature for

12 hours. Acidify the mixture with 1M HCI and extract with ethyl acetate. The organic layers

are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield

the Boc-protected amino acid.

o Amidation: Dissolve the Boc-protected amino acid (1 eq.), N-hydroxysuccinimide (NHS, 1.2

eg.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in dichloromethane

(DCM). Stir the mixture at room temperature for 1 hour. Add di-n-propylamine (1.5 eq.) and

continue stirring for 24 hours. Wash the reaction mixture with saturated sodium bicarbonate

solution and brine. The organic layer is dried and concentrated to give the protected amide.

 lodination: Dissolve the protected amide (1 eq.) in tetrahydrofuran (THF) and cool to -78 °C.

Add a solution of lithium diisopropylamide (LDA, 2.2 eq.) in THF dropwise. After stirring for 1

hour, add a solution of N-iodosuccinimide (NIS, 1.5 eq.) in THF. Allow the reaction to warm to

room temperature and stir for 12 hours. Quench the reaction with saturated ammonium

chloride solution and extract with diethyl ether. The combined organic layers are washed,

dried, and concentrated.

o Deprotection: Dissolve the iodinated compound in a 1:1 mixture of DCM and trifluoroacetic

acid (TFA). Stir at room temperature for 2 hours. The solvent is removed under reduced

pressure, and the residue is purified by column chromatography to yield the final product.
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Potential Signaling Pathway Involvement

Given the hypothetical structure containing an amino group and its moderate lipophilicity,
C11H21IN202 could potentially interact with various biological targets. A plausible, yet entirely
speculative, signaling pathway it might modulate is a G-protein coupled receptor (GPCR)

pathway, possibly as an antagonist or a biased agonist.
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Caption: Postulated GPCR signaling pathway for C11H21IN202.

Conclusion and Future Directions
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The chemical formula C11H21IN202 represents a novel molecular composition for which no
corresponding compound has been documented in the public scientific domain. This technical
guide has provided a theoretical framework for its potential structure, properties, synthesis, and
biological interactions. The next crucial steps would be the actual synthesis and
characterization of this compound. Should it be successfully created, extensive in vitro and in
vivo studies would be necessary to validate the predicted properties and to explore its potential
as a therapeutic agent or research tool. Researchers in synthetic chemistry and drug discovery
are encouraged to investigate this intriguing molecular formula.

 To cite this document: BenchChem. [An In-depth Technical Guide to a Novel Putative
Compound: C11H21IN202]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12631338#c11h21in202-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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